Aminobenzyl-edta

Heavy Metal Immunoassay Monoclonal Antibody Development Bifunctional Chelator

Researchers requiring site-specific biomolecule conjugation face limited options with standard EDTA salts, which lack reactive handles for covalent attachment. Aminobenzyl-EDTA (CAS 84256-90-6) solves this with a primary aromatic amine enabling facile coupling to peptides, proteins, and oligonucleotides without compromising the hexadentate metal-chelating core. • Generates high-affinity monoclonal antibodies (Ka = 4.31 × 10⁹ L/mol, <2% cross-reactivity) for mercury-chelate ELISA (LOD 0.042 µg/L). • Validated cost-effective alternative to ITCBE for KLH/BSA hapten-carrier immunogen construction. • Supplied as ≥95% powder; storage at -20°C.

Molecular Formula C17H23N3O8
Molecular Weight 397.4 g/mol
CAS No. 84256-90-6
Cat. No. B1219182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAminobenzyl-edta
CAS84256-90-6
Synonymsaminobenzyl-EDTA
aminobenzyl-EDTA, (S)-isome
Molecular FormulaC17H23N3O8
Molecular Weight397.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O)N
InChIInChI=1S/C17H23N3O8/c18-12-3-1-11(2-4-12)5-13(20(9-16(25)26)10-17(27)28)6-19(7-14(21)22)8-15(23)24/h1-4,13H,5-10,18H2,(H,21,22)(H,23,24)(H,25,26)(H,27,28)
InChIKeyRPBJIOJIMOUOIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aminobenzyl-EDTA: Bifunctional Chelation Overview


Aminobenzyl-EDTA (1-(4-Aminobenzyl)ethylenediamine-N,N,N',N'-tetraacetic acid) is a bifunctional chelating agent derived from ethylenediaminetetraacetic acid (EDTA), distinguished by the presence of an aminobenzyl moiety that enables facile conjugation to biomolecules such as peptides, proteins, and nucleic acids [1]. This compound retains the hexadentate metal-coordinating core of EDTA while providing a primary aromatic amine as a reactive handle for covalent attachment via activated carboxylates or other crosslinking chemistries [2]. Its molecular formula is C17H23N3O8 with a molecular weight of 397.38 g/mol [3]. Aminobenzyl-EDTA is supplied as a ≥90% pure (CHN) powder and is recommended for storage at -20°C .

1Bifunctional chelator with primary amine for biomolecule conjugation
2Hexadentate EDTA metal-coordinating core preserved
3Powder format; recommended storage at -20°C

Aminobenzyl-EDTA: Why Generic Substitution Fails


Aminobenzyl-EDTA is not a generic EDTA salt; it is a specifically designed bifunctional chelator where the aminobenzyl substituent serves a dual role: it does not compromise the metal-chelating hexadentate EDTA core while providing a chemically orthogonal primary amine for covalent conjugation [1]. This functional specificity is absent in simple EDTA or its common salts (e.g., Na₂EDTA, CaNa₂EDTA), which cannot be site-specifically attached to biomolecules without disrupting chelation capacity [2]. Furthermore, the aromatic amine of aminobenzyl-EDTA offers distinct reactivity and immunogenic properties compared to alternative electrophilic handles like isothiocyanate (as in ITCBE) [3]. The bioconjugation chemistry enabled by this compound is therefore not interchangeable with other EDTA derivatives; substitution with a non-functionalized or differently functionalized analog will alter conjugation efficiency, immunogen quality, and downstream assay performance [4].

Property
Aminobenzyl-EDTA (Target)
Bioconjugation handle
Primary aromatic amine for site-specific attachment
Simple EDTA salts lack a reactive handle for covalent conjugation
Reactive chemistry
Compatible with activated carboxylates; Fmoc-SPPS
ITCBE uses isothiocyanate chemistry, altering coupling conditions and immunogen characteristics
Metal chelation integrity
Full hexadentate EDTA core retained after conjugation
Non-functionalized EDTA derivatives may lose chelation capacity upon random derivatization

Aminobenzyl-EDTA: Performance Evidence


Immunogenicity Advantage in Heavy Metal Antigens

In a head-to-head comparison, the immunogen prepared with aminobenzyl-EDTA (KLH-aminobenzyl-EDTA-Hg) was found to be more effective at eliciting specific antibody responses in mice than the immunogen prepared with the commonly used bifunctional chelator ITCBE (KLH-ITCBE-Hg) [1]. This directly addresses a key selection criterion: the ability to generate high-quality immune reagents for heavy metal detection [2].

Immunogen Comparison
Head-to-head
KLH-aminobenzyl-EDTA-Hg: reported higher antibody response in mice
KLH-ITCBE-Hg: reported weaker response
Supports immunogen selection for heavy metal immunoassays
Qualitative comparison; validate in target antibody-generation workflow
Heavy Metal Immunoassay Monoclonal Antibody Development Bifunctional Chelator

High-Affinity Antibodies for Mercury Detection

A monoclonal antibody (clone 5F7) raised against an aminobenzyl-EDTA-Hg immunogen exhibited an exceptionally high affinity constant (Ka) of 4.31 × 10⁹ L/mol and displayed minimal cross-reactivity (<2%) with other metal ions including Cd²⁺, Pb²⁺, Cu²⁺, and Zn²⁺ [1]. This performance translates directly into an ELISA with a detection limit of 0.042 µg/L for Hg²⁺ and a detection range of 0.087–790.4 µg/L [2].

Antibody Affinity
Data to verify
Ka = 4.31 × 10⁹ L/mol; cross-reactivity <2%
Supports affinity characterization and selectivity profiling
Single clone 5F7; reproducibility across studies to be evaluated
Mercury Detection ELISA Development Environmental Monitoring

Cost Advantage vs. ITCBE in Antigen Preparation

Aminobenzyl-EDTA has been explicitly identified and utilized as a 'cheaper bifunctional chelator' compared to the more commonly employed 1-(4-isothiocyanobenzyl) ethylenediamine N,N,N',N'-tetraacetic acid (ITCBE) for the preparation of heavy metal antigens [1]. In studies developing immunoassays for cadmium, researchers opted for aminobenzyl-EDTA based on this economic advantage while still achieving successful antibody generation [2].

Cost Context
Context-dependent
Aminobenzyl-EDTA: reported lower procurement cost
ITCBE: reported higher cost
May support budget-sensitive immunoassay programs
Exact cost differential not quantified in open literature
Cadmium Detection Immunoassay Development Bifunctional Chelator

Lanthanide-Monosaccharide Complex Stability

Aminobenzyl-EDTA forms stable ternary complexes with lanthanide ions (Tb³⁺, Dy³⁺) and monosaccharides, enabling energy-transfer luminescence detection. The stability constant (K) for the ternary complex with N-acetylneuraminic acid (Neu5Ac), a biologically important sialic acid, was measured to be approximately 5000 [1]. This high affinity underpins the compound's utility as a receptor in luminescent sensors for carbohydrates [2].

Complex Stability
Class-level
K ≈ 5000 (Tb³⁺-aminobenzyl-EDTA-Neu5Ac)
Supports luminescent sensor development context
Reported for Neu5Ac; other monosaccharides may differ
Lanthanide Luminescence Monosaccharide Recognition Sensor Development

Versatile Bioconjugation via Primary Amine

The primary aromatic amine of aminobenzyl-EDTA enables its facile conjugation to a wide range of biomolecules through reaction with activated carboxylates (e.g., succinimidyl esters, p-nitrophenyl esters, acid chlorides) . This reactivity has been exploited to incorporate the chelator into peptides via solid-phase synthesis [1] and to create affinity cleavage reagents directed against specific protein and nucleic acid targets [2].

Conjugation Versatility
Class-level
Compatible with activated carboxylates; Fmoc solid-phase peptide synthesis
Supports diverse bioconjugation workflows
Reactivity context may vary with coupling conditions
Peptide Conjugation Affinity Cleavage Protein Labeling

Aminobenzyl-EDTA: Research & Industrial Applications


Ultra-Sensitive ELISA for Mercury Detection

Based on the proven ability of aminobenzyl-EDTA to generate high-affinity monoclonal antibodies (Ka = 4.31 × 10⁹ L/mol) with exceptional selectivity (<2% cross-reactivity) for mercury-chelate complexes, this compound is the preferred bifunctional chelator for constructing immunogens and detection antigens in competitive ELISA formats [1]. The resulting assays achieve detection limits as low as 0.042 µg/L, meeting regulatory requirements for environmental and drinking water monitoring [2]. This application directly leverages the superior immunogenicity and cost-effectiveness of aminobenzyl-EDTA compared to ITCBE [3].

Artificial Antigens for Heavy Metal Antibody Production

Aminobenzyl-EDTA is a validated and economical alternative to ITCBE for conjugating toxic metal ions to carrier proteins (KLH, BSA) to produce immunogenic hapten-carrier complexes [4]. Its primary amine enables straightforward coupling, and studies confirm that KLH-aminobenzyl-EDTA-metal conjugates effectively elicit specific immune responses in mice, yielding high-quality monoclonal antibodies [5]. This scenario is ideal for laboratories focused on developing immunoassays for environmental heavy metal contamination or biological monitoring of metal exposure.

Affinity Cleavage Reagents for Biomolecular Footprinting

Aminobenzyl-EDTA can be covalently attached to peptides, proteins, or oligonucleotides to create site-directed affinity cleavage reagents . When loaded with a redox-active metal such as iron, the EDTA moiety generates localized hydroxyl radicals that cleave nearby phosphodiester or peptide bonds, enabling high-resolution mapping of protein-nucleic acid interactions or protein-protein interfaces [6]. This application exploits the bifunctional nature of the compound: the aminobenzyl group for conjugation and the EDTA core for metal-dependent cleavage.

Luminescent Sensors for Monosaccharide Detection

The formation of stable ternary complexes between lanthanide ions (Tb³⁺, Dy³⁺), aminobenzyl-EDTA, and specific monosaccharides such as N-acetylneuraminic acid (Neu5Ac) enables the development of energy-transfer luminescent sensors with high affinity (K ≈ 5000) [7]. This application is particularly relevant for detecting sialic acid levels in biological fluids or on cell surfaces, with potential utility in cancer biomarker research and inflammation studies [8].

Application
Selection Property
Validation Focus
Mercury Detection ELISA Development
Affinity characterization and cross-reactivity profile
Antibody affinity & selectivity screening
Heavy Metal Immunogen Preparation
Conjugation efficiency via primary amine
Immunogen characterization and antibody response
Biomolecular Footprinting Reagents
Site-directed conjugation to biomolecules
Metal-dependent cleavage mapping
Monosaccharide Luminescent Sensors
Ternary complex stability with lanthanides
Luminescence response and selectivity profiling

Technical Documentation Hub

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